molecular formula C7H13FO2 B1642696 Ethyl2-fluoro-3-methylbutanoate

Ethyl2-fluoro-3-methylbutanoate

Cat. No.: B1642696
M. Wt: 148.18 g/mol
InChI Key: JXJUGKKWHPFBBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-fluoro-3-methylbutanoate (CAS: 816-22-8) is a fluorinated ester characterized by a fluorine atom at the C2 position and a methyl group at the C3 position of the butanoate backbone. This structural arrangement imparts unique physicochemical properties, such as increased electronegativity and steric hindrance, which influence its reactivity and applications in organic synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

ethyl 2-fluoro-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUGKKWHPFBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 2-fluoro-3-methylbutanoate and analogous fluorinated esters:

Compound Substituents Molecular Formula Key Features Synthesis & Applications
Ethyl 2-fluoro-3-methylbutanoate C2-F, C3-CH₃ C₇H₁₁FO₂ High steric hindrance; moderate polarity. Used in flavor/fragrance or intermediates. Limited synthesis details; purification via distillation or chromatography inferred .
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C2-NH(CF₃), C3,C3-(CH₃)₂ C₉H₁₆F₃NO₂ Trifluoroethylamino group enhances electronegativity; chiral center. Potential pharmaceutical use. Synthesized via SN2 reaction in THF with DIPEA; purified via C18 reverse-phase chromatography .
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate C2-CH₃, C3-N(Ph), C4-CF₃ C₁₃H₁₃F₃NO₂ Trifluoromethyl and phenylimino groups increase lipophilicity; likely used in agrochemicals. Commercial availability (Parchem); applications in specialty chemicals inferred .
Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate C2-F, C3-OH, C3-CH₃ C₇H₁₁FO₃ Hydroxy group increases polarity and hydrogen bonding; potential metabolite or synthetic intermediate. Handled with strict safety protocols due to irritancy risks; 95% purity .

Structural and Reactivity Comparisons

  • Fluorine Positional Effects: The C2-fluorine in Ethyl 2-fluoro-3-methylbutanoate induces electron-withdrawing effects, activating the ester toward nucleophilic attack at the carbonyl. In contrast, trifluoromethyl groups (e.g., in and ) amplify electronegativity and stabilize adjacent charges, altering reaction pathways. The hydroxy derivative (Ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) exhibits higher polarity, making it more soluble in polar solvents but less stable under acidic conditions due to possible dehydration .

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